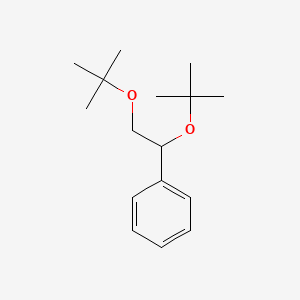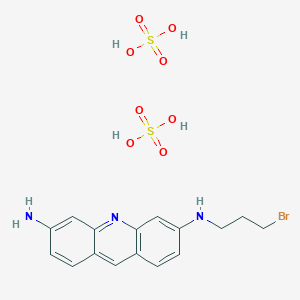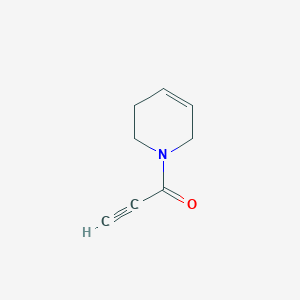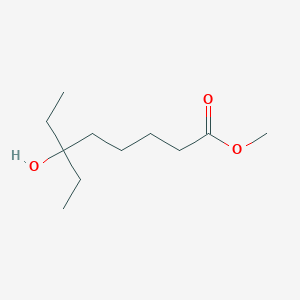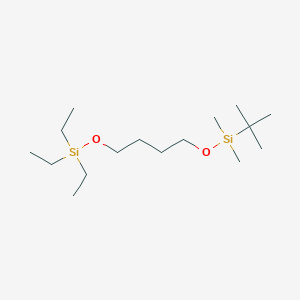![molecular formula C10H11NO2 B14309309 2-[(Benzyloxy)imino]propanal CAS No. 112689-13-1](/img/structure/B14309309.png)
2-[(Benzyloxy)imino]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)imino]propanal is an organic compound that features a benzyloxy group attached to an imino group, which is further connected to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)imino]propanal typically involves the reaction of (S)-ethyl 2-hydroxypropanoate with O-benzyl-2,2,2-trichloroacetimidate under anhydrous conditions. The reaction is catalyzed by trifluoromethanesulfonic acid and proceeds at room temperature for 48 to 60 hours. The resulting product is then subjected to reduction using diisobutylaluminum hydride (DIBAH) at -78°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)imino]propanal can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)imino]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)imino]propanal involves its interaction with various molecular targets. The imino group can act as a nucleophile, participating in reactions with electrophilic centers. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Benzylideneacetone: Similar in having a benzylic structure but differs in the functional groups attached.
Benzylamine: Contains a benzylic group but has an amine instead of an imino group.
Benzyl alcohol: Similar benzylic structure but with a hydroxyl group instead of an imino group.
Uniqueness
2-[(Benzyloxy)imino]propanal is unique due to its combination of a benzyloxy group with an imino group attached to a propanal backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
112689-13-1 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-phenylmethoxyiminopropanal |
InChI |
InChI=1S/C10H11NO2/c1-9(7-12)11-13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
LSILEIZFYXYBPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



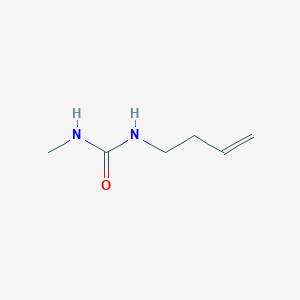
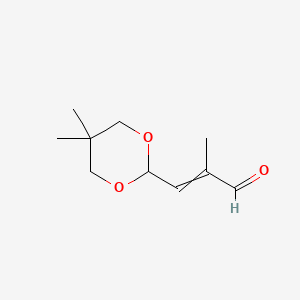
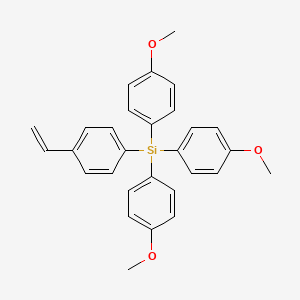
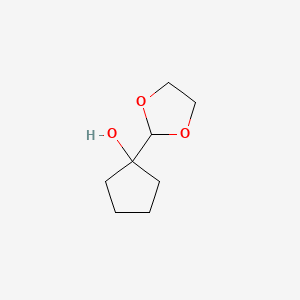
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
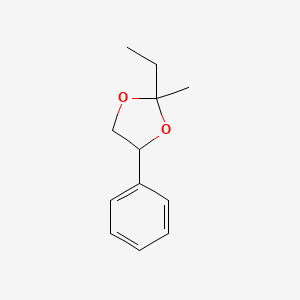
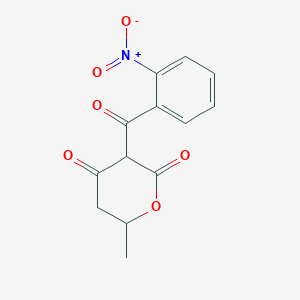
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
